

2-Bromo-4,6-dimethylaniline molecular structure and formula

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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethylaniline

Cat. No.: B183183

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An In-depth Technical Guide to 2-Bromo-4,6-dimethylaniline

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for **2-Bromo-4,6-dimethylaniline**. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data and procedural insights.

Molecular Structure and Chemical Formula

2-Bromo-4,6-dimethylaniline is an aromatic amine with a bromine substituent at the ortho-position relative to the amino group, and two methyl groups at the para and the other ortho-position.

- Molecular Formula: C₈H₁₀BrN
- IUPAC Name: **2-Bromo-4,6-dimethylaniline**
- SMILES: Cc1cc(C)c(N)c(Br)c1[\[1\]](#)
- InChI Key: YOSJCQJJIHEUKA-UHFFFAOYSA-N[\[1\]](#)

Figure 1: Molecular Structure of **2-Bromo-4,6-dimethylaniline**

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **2-Bromo-4,6-dimethylaniline**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	41825-73-4	[1]
Molecular Weight	200.08 g/mol	[1]
Appearance	Amber to dark green/black powder/crystal	[2]
Melting Point	43-47 °C	[1]
Boiling Point	75-79 °C at 5 mmHg	
Solubility	Insoluble in water	[2]
Flash Point	110 °C (230 °F) - closed cup	[3]

Table 2: Spectroscopic Data

Specific spectroscopic data for **2-Bromo-4,6-dimethylaniline** was not available in the search results. The following tables provide data for the closely related isomer, 4-Bromo-2,6-dimethylaniline, for reference and comparison.

¹H NMR Spectrum of 4-Bromo-2,6-dimethylaniline (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
7.04	s	2H	Aromatic-H	[4]
3.53	br s	2H	NH ₂	[4]
2.12	s	6H	2 x CH ₃	[4]

Mass Spectrometry Data of 2-Bromo-N,N-dimethylaniline

This data illustrates the characteristic isotopic pattern for a bromine-containing compound.

m/z	Interpretation	Reference
200	[M+2] ⁺ molecular ion (with ⁸¹ Br)	[5]
198	[M] ⁺ molecular ion (with ⁷⁹ Br)	[5]

Experimental Protocols

Proposed Synthesis of 2-Bromo-4,6-dimethylaniline

A specific experimental protocol for the synthesis of **2-Bromo-4,6-dimethylaniline** is not readily available. However, based on the synthesis of its isomer, 4-bromo-2,6-dimethylaniline, and principles of electrophilic aromatic substitution, a plausible synthetic route is proposed. The regioselectivity of bromination on substituted anilines is highly dependent on reaction conditions, particularly the acidity of the medium.[6] To favor ortho-bromination over para-bromination, protection of the amine and control of the reaction medium are crucial.

Reaction:

- N-(2,6-dimethylphenyl)acetamide → N-(2-bromo-4,6-dimethylphenyl)acetamide → **2-Bromo-4,6-dimethylaniline**

Step 1: Acetylation of 4,6-dimethylaniline

- Dissolve 4,6-dimethylaniline in glacial acetic acid.
- Add acetic anhydride dropwise while cooling the mixture in an ice bath.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
- Pour the reaction mixture into cold water to precipitate the product, N-(4,6-dimethylphenyl)acetamide.
- Filter the solid, wash with water, and dry. Recrystallize from ethanol/water if necessary.

Step 2: Bromination of N-(4,6-dimethylphenyl)acetamide

- Dissolve the acetylated product in a suitable solvent such as acetic acid or a chlorinated solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise with stirring. The use of a strong acid medium may be required to direct the bromination to the ortho position.^{[6][7]}
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a solution of sodium bisulfite.
- Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude N-(2-bromo-4,6-dimethylphenyl)acetamide.

Step 3: Hydrolysis of the Amide

- Reflux the crude N-(2-bromo-4,6-dimethylphenyl)acetamide with aqueous hydrochloric acid or sulfuric acid.
- After several hours, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine.
- Extract the product, **2-Bromo-4,6-dimethylaniline**, with an organic solvent.
- Wash the organic layer, dry it, and remove the solvent.
- Purify the final product by column chromatography or recrystallization.

Note: This is a proposed synthetic route and may require optimization of reaction conditions, solvents, and reagents for optimal yield and purity.

Characterization Workflow

A general workflow for the characterization of the synthesized **2-Bromo-4,6-dimethylaniline** would involve the following analytical techniques:

- Thin Layer Chromatography (TLC): To monitor the progress of the synthesis and purification steps.
- Melting Point Analysis: To assess the purity of the final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the number and connectivity of protons, and the substitution pattern on the aromatic ring.
 - ^{13}C NMR: To determine the number of unique carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine and the C-Br bond.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic signature (M and M+2 peaks in a roughly 1:1 ratio).
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Logical and Experimental Workflows

The following diagrams illustrate the molecular structure and a typical experimental workflow for the synthesis and characterization of **2-Bromo-4,6-dimethylaniline**.

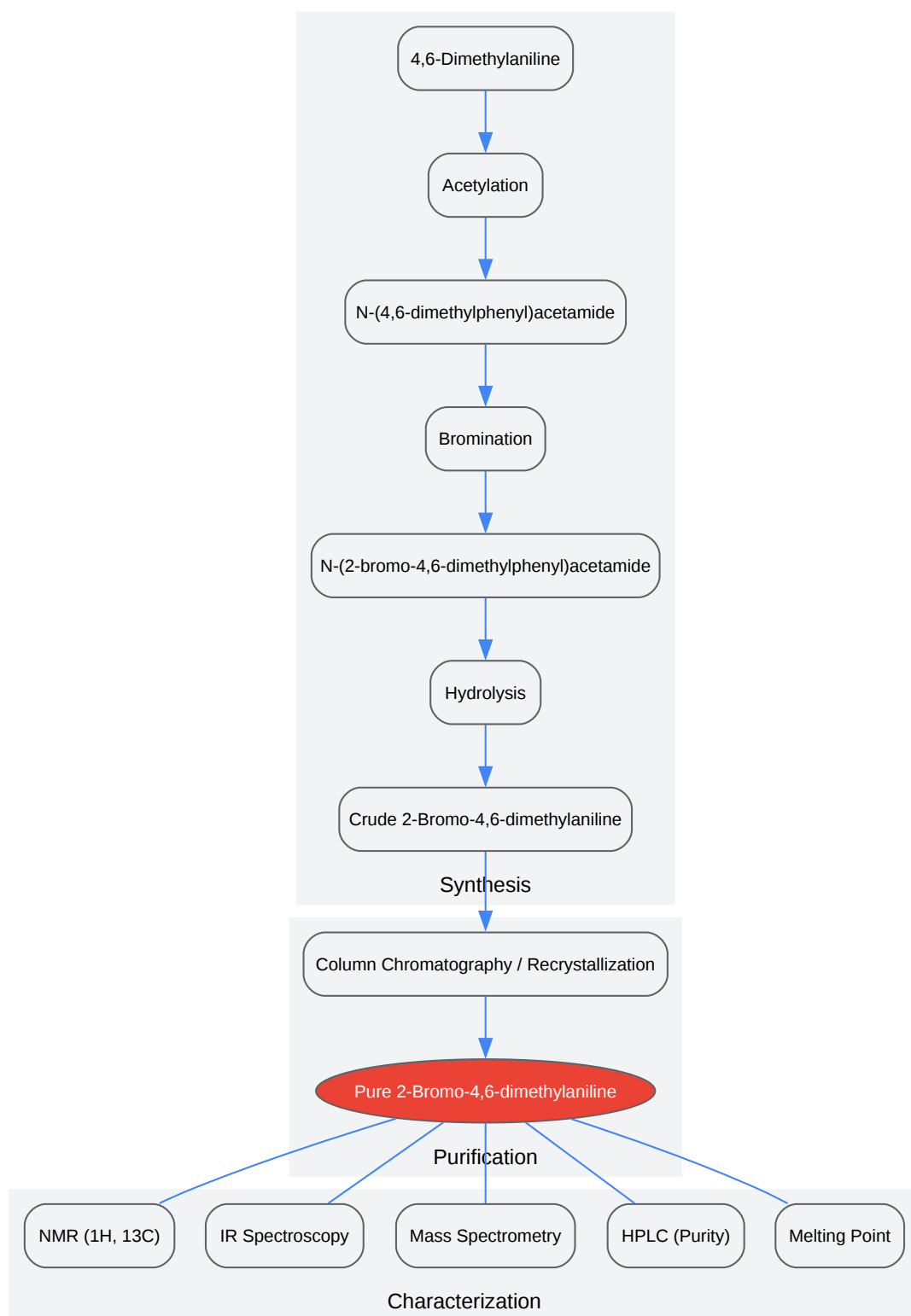


Figure 2: Experimental Workflow for Synthesis and Characterization

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Figure 2: Experimental Workflow for Synthesis and Characterization

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